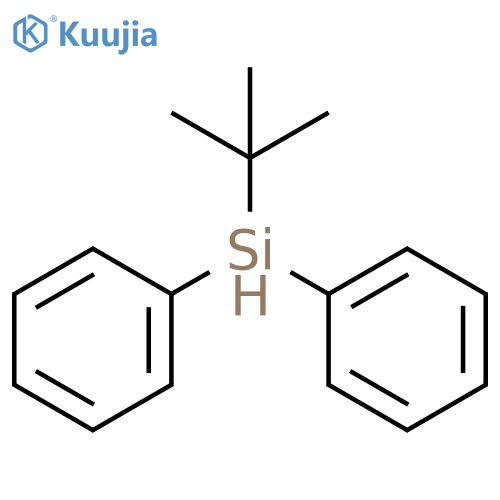Cas no 33729-92-9 (tert-Butyldiphenylsilane)

tert-Butyldiphenylsilane structure
商品名:tert-Butyldiphenylsilane
CAS番号:33729-92-9
MF:C16H20Si
メガワット:240.415505409241
MDL:MFCD05663906
CID:852017
PubChem ID:125307247
tert-Butyldiphenylsilane 化学的及び物理的性質
名前と識別子
-
- tert-Butyldiphenylsilane
- NULL
- Silane, (1,1-dimethylethyl)diphenyl-
- t-BUTYLDIPHENYLSILANE
- tert-butyl(diphenyl)silane
- tert-butyldiphenylchlorosilane
- tert-Butyldiphenylsilane >Benzene, 1,1'-[(1,1-dimethylethyl)silylene]bis-
-
- MDL: MFCD05663906
- インチ: 1S/C16H20Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
- InChIKey: VTORJPDWMOIOIQ-UHFFFAOYSA-N
- ほほえんだ: [SiH](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 240.13300
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 17
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 0.970(lit.)
- ふってん: 103°C/0.05mmHg(lit.)
- フラッシュポイント: 137 ºC
- 屈折率: 1.5570-1.5610
- PSA: 0.00000
- LogP: 2.82800
- じょうきあつ: 0.0±0.6 mmHg at 25°C
tert-Butyldiphenylsilane セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyldiphenylsilane 税関データ
- 税関コード:2931.90.6000
tert-Butyldiphenylsilane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY024674-5g |
tert-Butyldiphenylsilane |
33729-92-9 | ≥95% | 5g |
¥1109.68 | 2024-07-09 | |
| abcr | AB331632-5 g |
tert-Butyldiphenylsilane, 98%; . |
33729-92-9 | 98% | 5g |
€202.60 | 2023-04-26 | |
| abcr | AB331632-250 mg |
tert-Butyldiphenylsilane, 98%; . |
33729-92-9 | 98% | 250mg |
€81.90 | 2023-04-26 | |
| abcr | AB331632-1 g |
tert-Butyldiphenylsilane, 98%; . |
33729-92-9 | 98% | 1g |
€104.20 | 2023-04-26 | |
| TRC | B820045-100mg |
tert-Butyldiphenylsilane |
33729-92-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B870608-1g |
tert-Butyldiphenylsilane |
33729-92-9 | 98% | 1g |
450.00 | 2021-05-17 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41514-1g |
tert-Butyldiphenylsilane |
33729-92-9 | 97% | 1g |
466.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41514-1g |
tert-Butyldiphenylsilane |
33729-92-9 | 97% | 1g |
¥466 | 2023-09-15 | |
| Aaron | AR003VAR-25g |
tert-Butyldiphenylsilane |
33729-92-9 | 95% | 25g |
$163.00 | 2025-02-26 | |
| eNovation Chemicals LLC | D749200-25g |
tert-Butyldiphenylsilane |
33729-92-9 | 98.0% | 25g |
$445 | 2023-09-04 |
tert-Butyldiphenylsilane 関連文献
-
1. Organozinc reagents in synthesis: the facile generation of 2-(trialkylsilyl)prop-2-enylzinc from 2-bromo-1-trimethylsilylprop-2-eneJames J. Eshelby,Philip J. Parsons,Patrick J. Crowley J. Chem. Soc. Perkin Trans. 1 1996 191
-
Zhiming Xing,Wanhui Wu,Yongxiang Miao,Yingqun Tang,Youkang Zhou,Lifang Zheng,Yang Fu,Zhibin Song,Yiyuan Peng Org. Chem. Front. 2021 8 1867
-
3. The reduction of α-silyloxy ketones using phenyldimethylsilyllithiumIan Fleming,Richard S. Roberts,Stephen C. Smith J. Chem. Soc. Perkin Trans. 1 1998 1215
33729-92-9 (tert-Butyldiphenylsilane) 関連製品
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
